molecular formula C8H5ClF4O2S B6159600 [2-fluoro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride CAS No. 1357624-06-6

[2-fluoro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride

Cat. No.: B6159600
CAS No.: 1357624-06-6
M. Wt: 276.6
InChI Key:
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Description

[2-fluoro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride: is an organosulfur compound that features both fluorine and sulfonyl chloride functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-fluoro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride typically involves the reaction of [2-fluoro-4-(trifluoromethyl)phenyl]methanol with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

[2-fluoro-4-(trifluoromethyl)phenyl]methanol+thionyl chloride[2-fluoro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride+hydrogen chloride+sulfur dioxide\text{[2-fluoro-4-(trifluoromethyl)phenyl]methanol} + \text{thionyl chloride} \rightarrow \text{this compound} + \text{hydrogen chloride} + \text{sulfur dioxide} [2-fluoro-4-(trifluoromethyl)phenyl]methanol+thionyl chloride→[2-fluoro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride+hydrogen chloride+sulfur dioxide

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: [2-fluoro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.

    Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation reactions to form sulfonic acids or sulfonates.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base like triethylamine.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Major Products Formed:

    Substitution: Formation of sulfonamides, sulfonate esters, or sulfonothioates.

    Reduction: Formation of [2-fluoro-4-(trifluoromethyl)phenyl]methanesulfonyl.

    Oxidation: Formation of [2-fluoro-4-(trifluoromethyl)phenyl]methanesulfonic acid.

Scientific Research Applications

Chemistry:

    Synthesis of Pharmaceuticals: [2-fluoro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride is used as an intermediate in the synthesis of various pharmaceuticals due to its ability to introduce sulfonyl groups into molecules.

    Organic Synthesis: It is used in the preparation of sulfonamides, sulfonates, and other sulfonyl-containing compounds.

Biology and Medicine:

    Drug Development: The compound is explored for its potential in developing new drugs, particularly those targeting enzymes or receptors that interact with sulfonyl groups.

Industry:

    Agrochemicals: It is used in the synthesis of agrochemicals, including herbicides and pesticides.

    Materials Science: The compound is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of [2-fluoro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This allows it to react with nucleophiles, forming covalent bonds with various biological molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.

Comparison with Similar Compounds

  • [2-fluoro-4-(trifluoromethyl)phenyl]methanesulfonamide
  • [2-fluoro-4-(trifluoromethyl)phenyl]methanesulfonic acid
  • [2-fluoro-4-(trifluoromethyl)phenyl]methanesulfonate esters

Comparison:

  • Uniqueness: [2-fluoro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride is unique due to its sulfonyl chloride group, which makes it highly reactive and versatile in organic synthesis.
  • Reactivity: Compared to its sulfonamide and sulfonic acid counterparts, the sulfonyl chloride group is more reactive, making it suitable for a wider range of chemical reactions.
  • Applications: While sulfonamides and sulfonic acids are more stable and used in different contexts, the sulfonyl chloride group in this compound allows for the introduction of sulfonyl groups into various molecules, expanding its utility in synthesis and industrial applications.

Properties

CAS No.

1357624-06-6

Molecular Formula

C8H5ClF4O2S

Molecular Weight

276.6

Purity

95

Origin of Product

United States

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